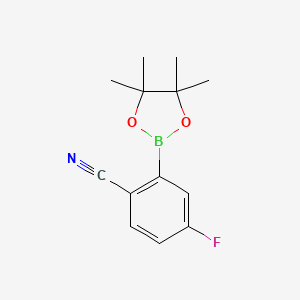
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Katalognummer B1358374
Molekulargewicht: 247.07 g/mol
InChI-Schlüssel: ZULLJYIMHRJPQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07030128B2
Procedure details


4-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl }benzonitrile was synthesised from 2-bromo-4-fluorobenzonitrile following the procedure in Example 22. 3-(6-Bromopyridin-2-yl)-7-(1-methyl-1-triethylsilanyloxyethyl)imidazo[1,2-α]pyrimidine was coupled to 4-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl }benzonitrile following the procedure in Example 2 to give 4-fluoro-2-{6-[7-(1-methyl-1-triethylsilanyloxyethyl)imidazo[1,2-α]pyrimidin-3-yl]pyridin-2-yl }benzonitrile as an orange oil.

Name
3-(6-Bromopyridin-2-yl)-7-(1-methyl-1-triethylsilanyloxyethyl)imidazo[1,2-α]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Br[C:12]1[N:17]=[C:16]([C:18]2[N:22]3[CH:23]=[CH:24][C:25]([C:27]([CH3:37])([O:29][Si:30]([CH2:35][CH3:36])([CH2:33][CH3:34])[CH2:31][CH3:32])[CH3:28])=[N:26][C:21]3=[N:20][CH:19]=2)[CH:15]=[CH:14][CH:13]=1.[F:38][C:39]1[CH:46]=[CH:45][C:42]([C:43]#[N:44])=[C:41]([B:47]2[O:51][C:50]([CH3:53])([CH3:52])[C:49]([CH3:55])([CH3:54])[O:48]2)[CH:40]=1>>[F:38][C:39]1[CH:46]=[CH:45][C:42]([C:43]#[N:44])=[C:41]([B:47]2[O:51][C:50]([CH3:53])([CH3:52])[C:49]([CH3:55])([CH3:54])[O:48]2)[CH:40]=1.[F:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([C:18]3[N:22]4[CH:23]=[CH:24][C:25]([C:27]([CH3:28])([O:29][Si:30]([CH2:31][CH3:32])([CH2:35][CH3:36])[CH2:33][CH3:34])[CH3:37])=[N:26][C:21]4=[N:20][CH:19]=3)[N:17]=2)[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)F
|
Step Two
|
Name
|
3-(6-Bromopyridin-2-yl)-7-(1-methyl-1-triethylsilanyloxyethyl)imidazo[1,2-α]pyrimidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC(=N1)C1=CN=C2N1C=CC(=N2)C(C)(O[Si](CC)(CC)CC)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C#N)C=C1)B1OC(C(O1)(C)C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C#N)C=C1)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C#N)C=C1)C1=NC(=CC=C1)C1=CN=C2N1C=CC(=N2)C(C)(O[Si](CC)(CC)CC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
